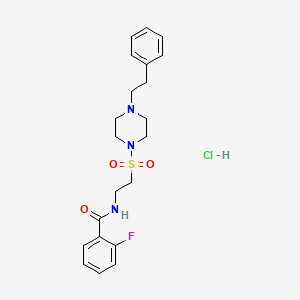
2-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that likely contains a benzamide group, a sulfonyl group, and a piperazine ring . It’s important to note that the exact structure and properties can vary significantly depending on the positions of these groups and the presence of the 2-fluoro group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including fluorination . The synthesis could involve the reaction of a suitable benzamide derivative with a 4-phenethylpiperazine derivative .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of several functional groups. It would contain a benzamide group, a sulfonyl group, and a piperazine ring . The exact structure would depend on the positions of these groups and the presence of the 2-fluoro group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Chemical Synthesis and Derivatization
The chemical structure and synthesis of compounds related to 2-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride have been explored for various applications, including the development of novel insecticides and the synthesis of complex molecules. For instance, flubendiamide, a compound with a unique structure featuring a sulfonylalkyl group, demonstrates exceptional insecticidal activity against lepidopterous pests and offers safety for non-target organisms, highlighting the potential for agricultural applications (Tohnishi et al., 2005). Similarly, the synthesis and properties of sulfonated block copolymers containing fluorenyl groups for fuel-cell applications demonstrate the relevance of such chemical frameworks in the development of materials with high proton conductivity (Bae et al., 2009).
Drug Development and Pharmacological Studies
The compound's structure is also pertinent to the synthesis of pharmacologically active molecules. For example, research into alkali metal fluorides as efficient fluorinating agents showcases the utility of these methods in the enantiocontrolled synthesis of 2-fluorocarboxylic acids and 1-fluoroalkyl benzenes, which are crucial for the development of new medications (Fritz-Langhals, 1994). Moreover, the synthesis and cardiac electrophysiological activity of N-substituted-4-(1H-imidazol-1-yl)benzamides—new selective class III agents—highlight the potential for creating new treatments for cardiac conditions, demonstrating the relevance of such chemical structures in medicinal chemistry (Morgan et al., 1990).
Molecular Imaging and Diagnostic Applications
Furthermore, the development of [(18)F]fluorothiols as a new generation of peptide labeling reagents for potential tracers in positron emission tomography (PET) imaging signifies the importance of fluoro-substituted compounds in diagnostic and imaging applications. This research underscores the versatility of fluorine chemistry in enhancing the properties of biomolecules for medical imaging (Glaser et al., 2004).
properties
IUPAC Name |
2-fluoro-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S.ClH/c22-20-9-5-4-8-19(20)21(26)23-11-17-29(27,28)25-15-13-24(14-16-25)12-10-18-6-2-1-3-7-18;/h1-9H,10-17H2,(H,23,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIXUFUNZWVISY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2731041.png)

![7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2731043.png)
![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B2731045.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2731047.png)
![6-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one](/img/structure/B2731049.png)




![N-[2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2731057.png)